![molecular formula C20H17FN4OS B5566683 2-(4-fluorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5566683.png)
2-(4-fluorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves several key reactions, such as the Suzuki reaction, hydrolysis, and amidation reactions. The formation of these compounds can be confirmed through various spectroscopic methods like FT-IR, NMR spectroscopy, and mass spectrometry. X-ray diffraction is used for structural confirmation, revealing detailed molecular arrangements and conformations (Qin et al., 2019).
Molecular Structure Analysis
The molecular structure of these compounds is typically confirmed via single-crystal X-ray diffraction, providing precise geometrical data. Density Functional Theory (DFT) calculations further aid in understanding the electronic structure, helping predict and compare physical and chemical properties to experimental data. For instance, the electrostatic potential and frontier molecular orbitals calculated through DFT provide insights into the compound's reactivity and interactions with other molecules (Qin et al., 2019).
Chemical Reactions and Properties
Imidazo[1,2-a]pyridine compounds participate in various chemical reactions, reflecting their reactivity and potential as intermediates in organic synthesis. The presence of both azabicyclo and amide functional groups in these molecules opens pathways for numerous chemical transformations, contributing to the synthesis of diverse chemical entities (Qin et al., 2019).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure Analysis
- The compound and its analogs have been a subject of synthesis and structural analysis. For instance, a study by Qin et al. (2019) focused on the synthesis and crystal structure of a similar compound, highlighting its physicochemical properties through DFT study and X-ray diffraction (Qin et al., 2019)N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide and related compounds have been explored in various studies. Here's a summary of the findings:
Synthesis and Structure Analysis
- The compound and its analogs have been a subject of synthesis and structural analysis. For instance, a study by Qin et al. (2019) focused on the synthesis and crystal structure of a similar compound, highlighting its physicochemical properties through DFT study and X-ray diffraction (Qin et al., 2019).
Biological Activity
- Another study investigated the synthesis of 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents, exploring their cytoprotective properties in various models (Starrett et al., 1989).
- Lv et al. (2017) reported the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives with antimycobacterial activity, demonstrating their potential as scaffolds for drug development (Lv et al., 2017).
Anticancer Research
- The anticancer profile of newly synthesized BRAF inhibitors possessing an imidazo[1,2-a]pyridine scaffold was examined by Abdel‐Maksoud et al. (2019), highlighting their cytotoxic activity against various cancer cell lines (Abdel‐Maksoud et al., 2019).
Antitubercular Activity
- A series of compounds including ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates was synthesized and evaluated for their antituberculosis activity. One compound in particular showed promising activity against Mycobacterium tuberculosis (Jeankumar et al., 2013).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4OS/c1-12(18-11-27-13(2)23-18)22-20(26)15-5-8-19-24-17(10-25(19)9-15)14-3-6-16(21)7-4-14/h3-12H,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWGFRSYLWSDJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(C)NC(=O)C2=CN3C=C(N=C3C=C2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-YL)ethyl]imidazo[1,2-A]pyridine-6-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.